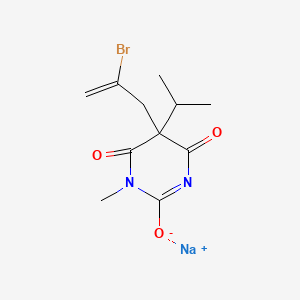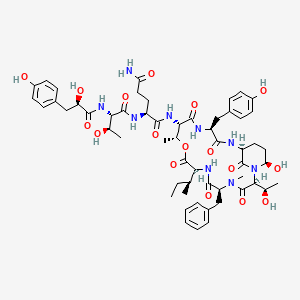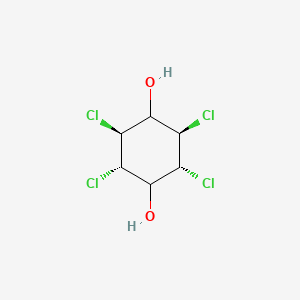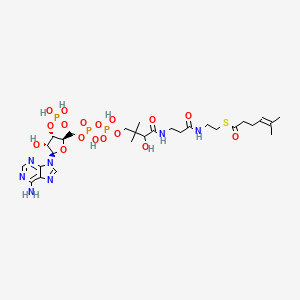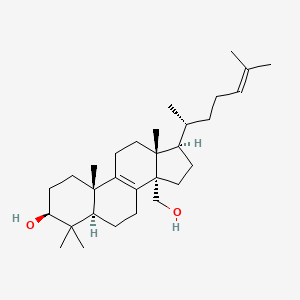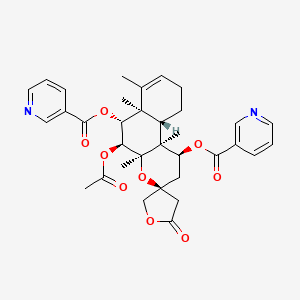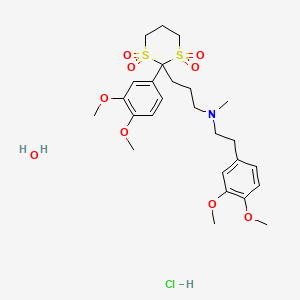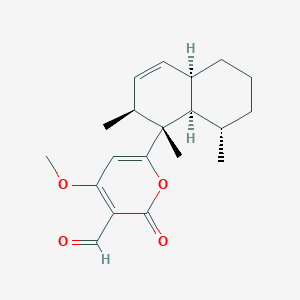
solanapyrone M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solanapyrone J is a secondary metabolite produced by certain fungi, including species from the genus Alternaria. It belongs to the class of compounds known as phytotoxins, which are toxic to plants. Solanapyrone J has garnered interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of solanapyrone M typically involves the use of solanapyrone synthase, an enzyme that catalyzes the formation of solanapyrones through a Diels-Alder reaction. The enzyme is purified from the fungus Alternaria solani. The biosynthetic pathway involves the conversion of prosolanapyrone II to this compound under specific conditions .
Industrial Production Methods
The fungus is cultivated in a nutrient-rich medium, and the compound is extracted using solvents such as ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Solanapyrone J undergoes several types of chemical reactions, including:
Oxidation: Conversion of prosolanapyrone II to solanapyrone M involves an oxidation step.
Cycloaddition: The Diels-Alder reaction is a key step in the biosynthesis of this compound.
Common Reagents and Conditions
Oxidation: Flavin-dependent oxidase is used in the oxidation step.
Cycloaddition: The Diels-Alder reaction is catalyzed by solanapyrone synthase under mild conditions.
Major Products
The major product of these reactions is this compound, which is formed from prosolanapyrone II through a series of enzymatic steps .
Applications De Recherche Scientifique
Solanapyrone J has several scientific research applications:
Chemistry: It serves as a model compound for studying Diels-Alder reactions and enzyme catalysis.
Biology: Solanapyrone J is used to study the interactions between phytotoxins and plant cells.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic properties.
Industry: It may have applications in agriculture as a natural herbicide.
Mécanisme D'action
Solanapyrone J exerts its effects through inhibition of DNA polymerase activities. It selectively inhibits the activities of mammalian DNA polymerase beta and lambda, which are involved in DNA repair processes. The compound binds to the N-terminal domain of DNA polymerase beta, interfering with its ability to bind single-stranded DNA .
Comparaison Avec Des Composés Similaires
Solanapyrone J is part of a family of compounds known as solanapyrones, which include solanapyrone A, solanapyrone B, and solanapyrone C. These compounds share similar structures but differ in their biological activities and specific molecular targets. Solanapyrone J is unique in its specific inhibition of DNA polymerase beta and lambda .
List of Similar Compounds
- Solanapyrone A
- Solanapyrone B
- Solanapyrone C
Propriétés
Formule moléculaire |
C20H26O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
6-[(1R,2S,4aR,8S,8aR)-1,2,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C20H26O4/c1-12-6-5-7-14-9-8-13(2)20(3,18(12)14)17-10-16(23-4)15(11-21)19(22)24-17/h8-14,18H,5-7H2,1-4H3/t12-,13-,14+,18+,20-/m0/s1 |
Clé InChI |
VJWRZMQZHDPEMN-LSVSEMBBSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H]2[C@@H]1[C@]([C@H](C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |
SMILES canonique |
CC1CCCC2C1C(C(C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |
Synonymes |
solanapyrone J |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


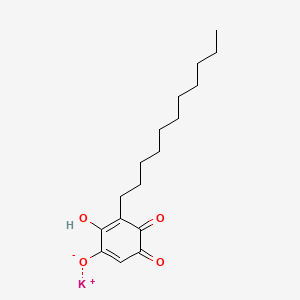
![(1R,2R)-2-[(2R,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]cyclopentanecarboxylic acid](/img/structure/B1262014.png)
![(2E)-5-Methylhexa-2,4-dienoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262015.png)

![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)
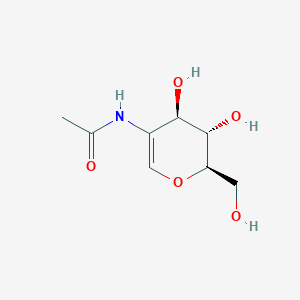
![(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262021.png)
